molecular formula C8H14Cl2 B1358905 2,8-Dichloro-1-octene CAS No. 485320-13-6

2,8-Dichloro-1-octene

Cat. No. B1358905
M. Wt: 181.1 g/mol
InChI Key: USNACSJJNIPRRX-UHFFFAOYSA-N
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Description

2,8-Dichloro-1-octene is a chemical compound with the molecular formula C8H14Cl2 . It has a molecular weight of 181.10 g/mol . The IUPAC name for this compound is 2,8-dichlorooct-1-ene .


Molecular Structure Analysis

The molecular structure of 2,8-Dichloro-1-octene consists of an eight-carbon chain with chlorine atoms attached to the second and eighth carbon atoms . The compound has a double bond between the first and second carbon atoms .


Physical And Chemical Properties Analysis

2,8-Dichloro-1-octene has several computed properties. It has a molecular weight of 181.10 g/mol, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 0, and a rotatable bond count of 6 . Its exact mass and monoisotopic mass are both 180.0472558 g/mol .

Scientific Research Applications

Hydroboration and Isomerization Studies

The study of 2,8-Dichloro-1-octene and its isomers has led to insights in the field of organic chemistry, particularly in understanding hydroboration reactions and isomerization processes. For instance, hydroboration of 1-octene, a closely related compound, has shown unique regioselectivity when catalyzed by transition metals like rhodium, leading to various alcohol products. Such studies are crucial in fine-tuning synthetic routes for complex organic molecules (Morrill et al., 2002).

Catalytic Performance in Aromatization

Research has also delved into the catalytic performance of compounds like 1-octene in dehydrogenative aromatization. Discoveries in this area suggest that certain catalysts can significantly enhance the conversion of such compounds to aromatic products, showcasing potential in industrial applications like fuel production and in the chemical industry for creating value-added products from simple alkenes (Wei et al., 2021).

Molecular and Supramolecular Structure Analysis

The synthesis and analysis of molecules structurally related to 2,8-Dichloro-1-octene, like 4,8-disubstituted 1,5-dichloro-2,6-dioxotricyclo[5.1.0.03,5]octanes, contribute significantly to the field of crystallography and materials science. Studying these compounds provides valuable information about molecular conformations and the impact of substituents on molecular packing and intermolecular interactions, which are fundamental in material design and pharmaceuticals (Gubaidullin et al., 2003).

Competition Studies in Coordination Chemistry

Investigations into how alkenes and other molecules like carbon monoxide compete in coordination complexes provide deep insights into reaction mechanisms and the stability of such complexes. These findings are not only academically intriguing but also pave the way for designing catalysts and reaction systems for industrial applications (Dell'amico et al., 2005).

Synthesis and Polymer Research

Understanding the synthesis and properties of molecules related to 2,8-Dichloro-1-octene, like octithiophene, is vital in polymer science and materials engineering. These studies contribute to the development of new materials with tailored properties for electronics, solar cells, and other advanced applications (Nishinaga et al., 2010).

properties

IUPAC Name

2,8-dichlorooct-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14Cl2/c1-8(10)6-4-2-3-5-7-9/h1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USNACSJJNIPRRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CCCCCCCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90641082
Record name 2,8-Dichlorooct-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,8-Dichloro-1-octene

CAS RN

485320-13-6
Record name 1-Octene, 2,8-dichloro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=485320-13-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,8-Dichlorooct-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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